![molecular formula C23H24N2O3 B1146965 (1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide CAS No. 1246818-55-2](/img/structure/B1146965.png)

(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide

説明

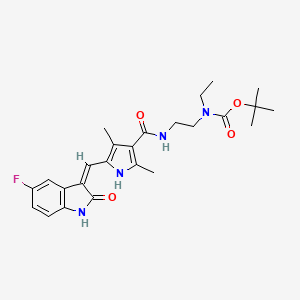

The compound is a complex organic molecule with potential relevance in various chemical and pharmacological fields. It encompasses multiple functional groups, including a cyclopropane ring, an isoindolinone moiety, and a carboxamide group, which collectively contribute to its unique chemical and physical properties. The synthesis and characterization of such molecules are crucial for advancing in fields like medicinal chemistry, material science, and synthetic organic chemistry.

Synthesis Analysis

Synthesis of complex cyclopropane derivatives often involves key strategies such as Wittig olefination and radical polymerization. For instance, Wittig olefination has been utilized to generate cyclopropyl amino acids with high yields and enantiomeric purity, showcasing the utility of this method in synthesizing cyclopropane-containing molecules (Cativiela, Díaz-de-Villegas, & Jiménez, 1996). Similarly, radical polymerization of difunctional 2-vinyl-cyclopropanes leads to crosslinked polymers, indicating the versatility of cyclopropane derivatives in polymer chemistry (Moszner, Zeuner, Völkel, Fischer, & Rheinberger, 1999).

Molecular Structure Analysis

Molecular structure analysis of cyclopropane derivatives reveals critical insights into their spatial configuration and electronic distribution. X-ray diffraction and theoretical approaches have been applied to understand the molecular geometry, vibrational frequencies, and molecular electrostatic potential of cyclopropane-containing compounds, offering a detailed view of their structural attributes (Yılmaz, Saraçoğlu, Çalışkan, Yilmaz, & Cukurovalı, 2012).

Chemical Reactions and Properties

Cyclopropane derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. Reactions such as cycloadditions and nucleophilic substitutions are pivotal for modifying cyclopropane cores, leading to new compounds with diverse properties (Wald & Wamhoff, 1978).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, including solubility, crystallinity, and thermal stability, are influenced by their molecular structure. Polyamides derived from cyclopropane-containing monomers, for example, exhibit outstanding solubility and thermal stability, making them suitable for advanced applications (Li, Wang, Li, & Jiang, 2009).

科学的研究の応用

Mass Spectrometry Characterization

- The compound's mass spectrometric behavior was explored under atmospheric pressure ionization conditions. Multi-stage mass spectrometric experiments were conducted, providing insights into the characterization of different stereoisomers of related cyclopropane compounds (Cristoni et al., 2000).

Structural Analysis and Absolute Configuration

- Studies on the absolute configuration of related cyclopropane compounds were conducted, contributing to a better understanding of the structural aspects of these types of compounds (Aratani et al., 1970).

Polymerization Applications

- Research on the polymerization of cyclic monomers, including related cyclopropane compounds, has been performed, showing potential applications in creating crosslinked polymers with specific properties (Moszner et al., 1999).

Crystallographic Studies

- Crystal structure analysis of related cyclopropane carboxamides has been performed. These studies provide detailed information about the molecular conformation and intermolecular interactions in the crystalline state (Cativiela et al., 1995).

Spectroscopic Studies

- Spectroscopic and calorimetric studies have been conducted on related cyclopropane compounds. These studies offer insights into the mechanisms of methylenecyclopropane rearrangements triggered by photoinduced electron transfer (Ikeda et al., 2003).

NF-kappaB and AP-1 Gene Expression Inhibition

- Research on the structure-activity relationship of related compounds has led to the development of inhibitors targeting NF-kappaB and AP-1 transcription factors, indicating potential applications in gene expression modulation (Palanki et al., 2000).

X-Ray Diffraction and Theoretical Studies

- X-ray diffraction and theoretical methods were used to study the molecular structure of related cyclopropane compounds, providing valuable information on molecular geometry and electronic properties (Yılmaz et al., 2012).

Synthesis and Relaxation Properties of Bismacrocyclic Gd3+ Complexes

- Research into the synthesis and relaxation properties of novel bismacrocyclic Gd3+ complexes related to cyclopropane compounds shows potential applications in magnetic resonance imaging (MRI) contrast agents (Mishra et al., 2008).

Antibacterial Activities of Carboxamides and Their Metal Complexes

- Studies on the antibacterial activities of carboxamides and their Cu(II), Zn(II) complexes, involving structures related to cyclopropane compounds, demonstrate potential applications in developing new antibacterial agents (Aktan et al., 2017).

特性

IUPAC Name |

(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m1/s1/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTWZGIFEGRKFM-VVAHOJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@@]1(C[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)